Abecarnil

Catalog No.
S592360
CAS No.
111841-85-1
M.F
C24H24N2O4
M. Wt
404.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abecarnil

CAS Number

111841-85-1

Product Name

Abecarnil

IUPAC Name

propan-2-yl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C24H24N2O4/c1-15(2)30-24(27)23-19(14-28-3)22-18-11-17(29-13-16-7-5-4-6-8-16)9-10-20(18)26-21(22)12-25-23/h4-12,15,26H,13-14H2,1-3H3

InChI Key

RLFKILXOLJVUNF-UHFFFAOYSA-N

SMILES

Array

Synonyms

abecarnil, isopropyl 6-benzyloxy-4-methoxymethyl-beta-carboline-3-carboxylate, ZK 112119

Canonical SMILES

CC(C)OC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4

The exact mass of the compound Abecarnil is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Carbolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Abecarnil is a beta-carboline derivative that functions as a high-affinity partial agonist (ago-PAM) at the benzodiazepine binding site of GABA_A receptors. In pharmacological research and assay development, it serves as a critical reference material for differentiating anxiolytic and anticonvulsant efficacy from the sedative, ataxic, and dependence liabilities typical of full agonists. Its distinct receptor interaction profile—characterized by high binding affinity but reduced intrinsic efficacy—makes it a highly effective baseline standard for developing anxioselective therapeutics and studying allosteric modulation of chloride ion channels without the confounding variables of severe motor impairment or rapid tolerance onset[1].

Substituting Abecarnil with classic full agonists like Diazepam or Lorazepam fundamentally compromises assay integrity when investigating partial agonism or anxioselective pathways. Full agonists induce profound conformational changes that lead to rapid receptor desensitization, widespread tolerance, and altered subunit mRNA expression (such as α2 and α5 upregulation) during chronic dosing models. Furthermore, using other partial agonists like Bretazenil can introduce unintended withdrawal artifacts, as Bretazenil has been shown to decrease electroshock seizure thresholds during withdrawal. Procuring exact Abecarnil ensures a stable, non-sedating, and low-withdrawal baseline necessary for isolating subtype-specific GABA_A modulation and maintaining reproducibility in long-term behavioral or electrophysiological studies [1].

Separation of Anxiolytic Efficacy from Sedative and Ataxic Doses

Full benzodiazepine agonists typically exhibit very modest separation between anxiolytic doses and those producing ataxia or sedation. In contrast, the β-carboline derivative Abecarnil demonstrates a massive separation between doses producing anxiolytic-like actions and those causing side effects such as myorelaxation and ataxia [1]. This expanded therapeutic window makes Abecarnil a valuable reference standard for screening novel anxioselective compounds, allowing researchers to accurately benchmark partial agonism without the confounding variable of baseline motor impairment.

Evidence DimensionSeparation between anxiolytic and ataxic/sedative doses
Target Compound DataLarge separation (wide therapeutic window)
Comparator Or BaselineClassic Benzodiazepines (e.g., Diazepam)
Quantified DifferenceModest separation for full agonists vs. large separation for Abecarnil
ConditionsPreclinical anxiolytic and motor impairment models

A wider therapeutic window allows for cleaner behavioral assay readouts by preventing sedation from masking anxiolytic or anticonvulsant efficacy, directly improving high-throughput screening reproducibility.

Absence of Chronic Dosing Tolerance and Withdrawal Hyperexcitability

A critical differentiator for Abecarnil in longitudinal studies is its stability against tolerance and withdrawal. In a 6-day chronic administration model (twice daily), Diazepam (5 mg/kg) induced pronounced tolerance to anticonvulsant effects and significant withdrawal hyperexcitability upon termination. In contrast, Abecarnil (10 mg/kg) maintained efficacy against pentylenetetrazol-induced seizures without producing any measurable withdrawal hyperexcitability[1]. Furthermore, unlike the partial agonist Bretazenil, which showed a significant decrease in electroshock seizure threshold during withdrawal, Abecarnil demonstrated greater baseline stability.

Evidence DimensionWithdrawal hyperexcitability post-chronic dosing
Target Compound DataNo withdrawal hyperexcitability (stable pentylenetetrazol seizure threshold)
Comparator Or BaselineDiazepam (5 mg/kg) and Bretazenil (10 mg/kg)
Quantified DifferenceComplete absence of withdrawal hyperexcitability for Abecarnil vs. significant threshold decreases for Diazepam and Bretazenil
Conditions6-day chronic administration followed by seizure threshold testing in mice

Eliminating withdrawal artifacts ensures that longitudinal behavioral and electrophysiological data remain reliable and reproducible, avoiding the need to control for physical dependence in extended workflows.

Differential GABA_A Receptor Subunit mRNA Expression Stability

Chronic administration of GABAergic modulators typically alters receptor subunit expression, complicating long-term molecular studies. Research demonstrates that chronic treatment with the full agonist Diazepam reduces α1 isoform mRNA while significantly increasing the expression of α2 and α5 isoforms. Conversely, chronic Abecarnil treatment reduces α1 expression but causes no compensatory increases in α2 or α5 subtypes [1]. This selective downstream transcriptional impact confirms Abecarnil's utility as a specialized probe for decoupling α1-mediated effects from α2/α5-mediated pathways in genomic and proteomic research.

Evidence DimensionmRNA expression of GABA_A α2 and α5 subunits
Target Compound DataNo compensatory increase in α2 and α5 mRNA expression
Comparator Or BaselineDiazepam
Quantified DifferenceDiazepam significantly upregulates α2/α5; Abecarnil maintains baseline levels
ConditionsChronic administration followed by mRNA expression analysis of receptor subtypes

Procuring Abecarnil allows researchers to avoid the confounding variable of α2/α5 receptor upregulation during chronic in vitro studies, ensuring stable baseline conditions for gene expression assays.

Reference Standard for Anxioselective Drug Discovery

Due to its wide therapeutic window and lack of sedative side effects compared to Diazepam, Abecarnil is highly suited as a positive control in high-throughput screening and behavioral assays aimed at identifying novel anxioselective partial agonists [1].

Longitudinal Epilepsy and Seizure Modeling

Abecarnil's failure to induce withdrawal hyperexcitability after chronic dosing makes it a highly reliable pharmacological tool for long-term anticonvulsant studies. It allows researchers to evaluate sustained seizure threshold modulation without the confounding physical dependence artifacts introduced by full benzodiazepine agonists or other partial agonists like Bretazenil[2].

Receptor Subunit Gene Expression Profiling

Because Abecarnil does not upregulate α2 and α5 mRNA expression during chronic exposure, it serves as a precise molecular probe for investigating α1-specific receptor dynamics and the transcriptional regulation of the GABA_A receptor complex in neuropharmacological research [3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

404.17360725 Da

Monoisotopic Mass

404.17360725 Da

Heavy Atom Count

30

Appearance

Solid

UNII

IZM1PNJ3JL

MeSH Pharmacological Classification

Anti-Anxiety Agents

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
GABA (ionotropic)
GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Other CAS

111841-85-1

Wikipedia

Abecarnil

Dates

Last modified: 04-14-2024

Explore Compound Types